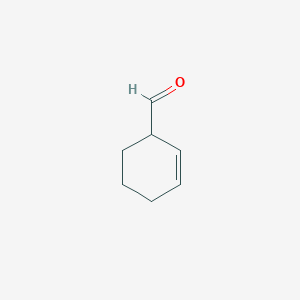

Cyclohex-2-ene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCJYQUUKUVAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870868 | |

| Record name | 2-Cyclohexene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42540-33-0 | |

| Record name | 2-Cyclohexene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohex-2-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cyclohex 2 Ene 1 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to Cyclohex-2-ene-1-carbaldehyde

The direct synthesis of this compound can be approached through methods that introduce a formyl group onto a cyclohexene-based precursor. These routes are fundamental in providing the basic molecular framework.

Catalytic Hydroformylation of Cyclohexene (B86901) Precursors

Hydroformylation, or the "oxo process," is a key industrial method for producing aldehydes. In the context of cyclohexene, this reaction typically yields cyclohexanecarboxaldehyde (B41370), the saturated analog of the target compound. The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. Synthesis gas, a mixture of carbon monoxide (CO) and hydrogen (H₂), is the source of these additions.

The reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt. researchgate.net For instance, using a cobalt-based catalyst derived from cobalt chloride and ferromanganese, cyclohexene can be converted to cyclohexanecarboxaldehyde with high selectivity. researchgate.net Optimal conditions for this specific system were found to be a total pressure of 8.0 MPa and a temperature of 145°C, achieving 89% conversion of cyclohexene and 96% selectivity for the aldehyde product. researchgate.net Similarly, ruthenium complexes like Ru₃(CO)₁₂ have been used, where CO₂ and H₂ can serve as an alternative to syngas. mdpi.com In such systems, the main products are cyclohexanecarboxaldehyde and its hydrogenation product, cyclohexylmethanol. mdpi.com

While these methods directly produce the saturated cyclohexane (B81311) carboxaldehyde, they are foundational. Achieving the unsaturated this compound would necessitate starting with a cyclohexadiene precursor or developing catalysts that can selectively perform hydroformylation without reducing the existing double bond in a conjugated system.

Formylation Approaches for Unsaturated Cyclohexanes

Direct formylation of an unsaturated cyclohexane ring, such as cyclohexene, presents an alternative route. One documented method involves the use of reagents like formic acid and formaldehyde (B43269) under acidic conditions. This approach facilitates the introduction of the aldehyde group directly onto the cyclohexene scaffold to yield this compound.

Strategic Functionalization and Derivatization Approaches

Beyond the direct synthesis of the parent aldehyde, numerous strategies exist to create a diverse array of derivatives by modifying the core structure. These methods allow for the introduction of various functional groups and the construction of complex molecular architectures.

Deconjugative α-Alkylation Methodologies for Cyclohexenecarboxaldehydes

A powerful method for derivatization is the deconjugative α-alkylation of α,β-unsaturated aldehydes like this compound. This reaction introduces an alkyl group at the α-position (the carbon adjacent to the carbonyl group) and shifts the double bond to the β,γ-position.

An efficient protocol for this transformation employs a synergistic combination of potassium tert-butoxide (tBuOK) and sodium hydride (NaH). nih.govacs.orgnih.gov This dual-base system significantly accelerates the reaction under mild conditions. nih.govacs.orgnih.gov The process begins with the deprotonation at the γ-carbon, followed by alkylation. This methodology is compatible with various electrophilic groups and has been demonstrated with several alkyl halides. nih.govacs.org The resulting β,γ-unsaturated aldehydes are valuable intermediates for synthesizing a wide range of compounds, including various terpenoids. nih.govacs.orgnih.gov

Table 1: Deconjugative α-Alkylation of a Cyclohexenecarboxaldehyde Derivative with Various Halides acs.org The following data represents the alkylation of a safranal-derived α,β-unsaturated aldehyde, demonstrating the principle of the methodology.

| Entry | Alkyl Halide Electrophile | Yield (%) |

|---|---|---|

| 1 | Methyl iodide | 85 |

| 2 | Allyl bromide | 65 |

| 3 | Propargyl bromide | 60 |

| 4 | Benzyl bromide | 82 |

Vilsmeier-Haack Methodologies for Halogenated Hydroxymethylenecarbaldehyde Derivatives

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich compounds. jk-sci.comwikipedia.org The reaction uses a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.orgchemistrysteps.com This reagent then attacks the substrate, leading to formylation. chemistrysteps.com

This methodology can be applied to create complex derivatives of this compound. For example, the reaction can be used to synthesize halogenated and hydroxylated derivatives. A notable product is (E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde. The formation of such compounds demonstrates the Vilsmeier-Haack reaction's ability to introduce both a formyl group and other functionalities, in this case leading to a chlorinated and hydroxylated derivative from an appropriate precursor. The reaction often proceeds with formylation, halogenation, and sometimes intramolecular cyclizations. nih.gov

Domino Reactions: Michael/Retro-Oxa-Michael/Michael/Aldol (B89426) Condensation for Cyclohexene-Carbaldehydes

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov These strategies are particularly powerful for the asymmetric synthesis of complex, highly functionalized cyclohexene carbaldehydes. thieme-connect.comnih.gov

One such process is an organocatalytic quadruple domino reaction involving acetaldehyde (B116499) and nitroalkenes. thieme-connect.com This cascade, catalyzed by a chiral secondary amine like (S)-diphenylprolinol TMS-ether, proceeds through a sequence of Michael addition, Henry condensation, Michael addition, and finally an aldol condensation. thieme-connect.com This sequence efficiently assembles trisubstituted cyclohexene carbaldehydes with high enantioselectivity (89% to >99% ee). thieme-connect.com

Another example is a quadruple cascade initiated by a Friedel–Crafts-type reaction. nih.gov This sequence involves the reaction of a 1,1-bis(aryl)alkene, acrolein, and a nitroalkene, also catalyzed by a chiral secondary amine. The process generates highly functionalized cyclohexenecarbaldehydes bearing three contiguous stereogenic centers with excellent diastereoselectivity and enantiomeric excess. nih.gov These complex one-pot procedures highlight the power of domino reactions to rapidly build molecular complexity from simple starting materials. nih.gov

Table 2: Asymmetric Organocatalytic Domino Synthesis of a Cyclohexene Carbaldehyde thieme-connect.com Reaction between 5-nitropentan-2-one and cinnamaldehyde.

| Catalyst | Temperature (°C) | Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (S)-4 | Room Temp | None | 41 | 8.3:1.7 | 85 |

| (S)-4 | 9 | Benzoic acid | - | - | 93 |

Palladium-Catalyzed Alkene Carboamination in the Synthesis of Related Ring Systems

Palladium-catalyzed alkene carboamination has emerged as a robust method for constructing various heterocyclic and carbocyclic frameworks. nih.gov This strategy involves the coupling of an aryl or alkenyl halide with an alkene that has a tethered heteroatom, leading to the formation of substituted heterocycles with a high degree of stereocontrol. nih.gov The general mechanism initiates with the formation of a Pd(II) complex, which then reacts with the heteroatom-containing substrate in the presence of a base to form a palladium-alkoxide or palladium-amido complex. nih.gov This is followed by a syn-migratory insertion of the alkene into the Pd-heteroatom bond. The final step is a C-C bond-forming reductive elimination that yields the heterocyclic product and regenerates the catalyst. nih.gov

Recent developments have expanded the scope of this reaction. For instance, the intramolecular palladium-catalyzed carboamination of substituted 2-allyl-N-(2-bromobenzyl)anilines has been shown to produce substituted tetrahydroindoloisoquinolines in good yields. nih.gov Furthermore, the synthesis of cyclic guanidines has been achieved through the palladium-catalyzed carboamination of acyclic N-allyl guanidines with aryl or alkenyl halides. organic-chemistry.org This method provides access to 5-membered cyclic guanidines in a two-step process from readily available allylic amines. organic-chemistry.org Mechanistic studies indicate that this reaction proceeds through oxidative addition, migratory insertion, and reductive elimination steps. organic-chemistry.org

A notable application of this methodology is the dearomative syn-1,4-carboamination of non-activated arenes using Grignard reagents. nih.gov This one-pot method combines a visible-light-mediated [4+2] cycloaddition between an arene and an arenophile with a subsequent palladium-catalyzed allylic substitution of the resulting cycloadduct. nih.gov This process yields carboaminated products with exclusive syn-1,4-selectivity, a structural motif present in various bioactive compounds. nih.gov

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

| Pd(PPh₃)₄ | Benzene, MTAD, Phenylmagnesium bromide | syn-1,4-carboaminated cyclohexane | Exclusive syn-1,4-selectivity | nih.gov |

| Pd(0) catalyst | Aryl or alkenyl halide, Alkene with pendant heteroatom | Substituted heterocyles | High stereocontrol | nih.gov |

| Palladium catalyst with Nixantphos ligand | Acyclic N-allyl guanidines, Aryl or alkenyl halides | 5-membered cyclic guanidines | Good efficiency | organic-chemistry.org |

Dehydrative Coupling Approaches for Cyclohexa-2,5-diene-1-carbaldehyde Derivatives

Another related approach is the Friedel–Crafts-type allylic alkylation of nitrogen-containing aromatic compounds using allylic alcohols as the allylating agents. acs.org This reaction is catalyzed by a [Mo₃S₄Pd(η³-allyl)] cluster and proceeds efficiently with a 3 mol % catalyst loading in acetonitrile. acs.org A variety of N,N-dialkylanilines and indoles react smoothly with allylic alcohols to yield the corresponding allylation products in good to excellent yields with high regioselectivity. acs.org

| Reaction Type | Catalyst/Initiator | Reactants | Product | Key Feature | Reference |

| Dehydrative Coupling | B(C₆F₅)₃ | Cyclohexa-2,5-diene-1-carbaldehyde derivatives, 1,1-Diarylalkenes | Allyl arenes | nih.govacs.org-Alkyl shift | nih.govresearchgate.net |

| Friedel–Crafts-type Allylation | [Mo₃S₄Pd(η³-allyl)] cluster | N,N-dialkylanilines or indoles, Allylic alcohols | Allylated aromatic compounds | High regioselectivity | acs.org |

Enantioselective and Diastereoselective Synthesis of Chiral Cyclohexene-1-carbaldehyde Analogs

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. nih.gov Asymmetric synthesis aims to produce enantiopure compounds, often relying on chiral catalysts or auxiliaries. univpancasila.ac.id

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of chiral cyclohexene-1-carbaldehyde analogs. Organocatalysis, which uses small organic molecules as catalysts, has proven to be a powerful tool. caltech.edu For instance, chiral imidazolidinone catalysts, activated by an acid co-catalyst, can facilitate highly enantioselective Diels-Alder reactions. caltech.edu

A notable example is the multicomponent synthesis of chiral homoallylic amines from acetals. nih.gov This method utilizes the cooperative action of an achiral Lewis/Brønsted acid and a chiral dual hydrogen-bond donor (HBD) catalyst. nih.gov This approach has been successfully applied to the acetal (B89532) derived from cyclohexene carboxaldehyde, yielding the corresponding allylic amine product with good yield and high enantioselectivity (90% ee). nih.govlboro.ac.uk The high levels of enantioselectivity and diastereoselectivity are consistent across a broad range of substrates. nih.gov

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Chiral dual HBD catalyst | Multicomponent synthesis of homoallylic amines | Acetal of cyclohexene carboxaldehyde | 90% | nih.govlboro.ac.uk |

| Chiral imidazolidinone | Diels-Alder reaction | α,β-unsaturated aldehydes | High | caltech.edu |

| Palladium with chiral ligand | Asymmetric carboamination | N-boc-pent-4-enylamines | up to 94% | researchgate.net |

Asymmetric induction, where a chiral element within the substrate directs the stereochemical outcome of a reaction, is a fundamental strategy in multistep synthesis. univpancasila.ac.id The "chiral pool" approach, which utilizes naturally occurring chiral molecules like amino acids and carbohydrates, is a highly effective method for establishing key stereocenters. mdpi.com These chiral molecules can act as sources, auxiliaries, or inducers. mdpi.com

For example, the total synthesis of the antidepressant sertraline, which features a syn-1,4-carboaminated cyclohexane scaffold, highlights the importance of diastereoselective reactions. nih.gov In another instance, the asymmetric synthesis of the antiviral drug (−)-oseltamivir, which has three contiguous stereocenters on a cyclohexene ring, presents a significant challenge. rsc.org Successful syntheses often rely on a key enantioselective organocatalytic step to introduce the initial asymmetry, which then directs the formation of the subsequent stereocenters. rsc.org

The use of chiral sulfinyl compounds as auxiliaries is another powerful method for asymmetric induction. acs.org The sulfinyl group is configurationally stable and can be readily introduced and removed, exerting a strong directing effect in stereoselective reactions. acs.org

| Synthetic Target | Key Strategy | Chiral Source/Inducer | Stereochemical Outcome | Reference |

| Sertraline | Dearomative syn-1,4-carboamination | Not specified (catalyst control) | syn-1,4-diastereomer | nih.gov |

| (−)-Oseltamivir | Multistep synthesis with organocatalysis | Chiral organocatalyst | Three contiguous stereocenters | rsc.org |

| Chiral Amines | Asymmetric synthesis | tert-Butane sulfinamide auxiliary | High asymmetric induction | acs.org |

Chemical Reactivity and Transformation Pathways of Cyclohex 2 Ene 1 Carbaldehyde

Nucleophilic Addition Reactions

The conjugated system of Cyclohex-2-ene-1-carbaldehyde offers two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. The regioselectivity of the attack is largely determined by the nature of the nucleophile, often categorized by the principles of Hard-Soft Acid-Base (HSAB) theory.

Direct nucleophilic addition, also known as 1,2-addition, occurs at the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction pathway is typical for strong, "hard" nucleophiles. The mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields a secondary alcohol. libretexts.orgyoutube.com This transformation changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

Common nucleophiles that favor 1,2-addition include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.com

| Reagent Type | Specific Example | Product Type |

|---|---|---|

| Grignard Reagents | Methylmagnesium bromide (CH₃MgBr) | 1-(Cyclohex-2-en-1-yl)ethan-1-ol |

| Organolithium Reagents | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(Cyclohex-2-en-1-yl)pentan-1-ol |

| Reducing Agents (Hydride) | Lithium aluminum hydride (LiAlH₄) | Cyclohex-2-en-1-ol |

Conjugate addition, or 1,4-addition (also known as the Michael reaction), involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. study.comwikipedia.org This pathway is generally favored by "soft" nucleophiles. The electron-withdrawing effect of the aldehyde group makes the β-carbon electrophilic. wikipedia.org

The mechanism begins with the nucleophile attacking the β-carbon, causing a shift of the pi electrons within the conjugated system to form a resonance-stabilized enolate anion. masterorganicchemistry.comwikipedia.org The negative charge is delocalized over the α-carbon and the oxygen atom. wikipedia.org Subsequent protonation of this enolate intermediate, typically at the α-carbon, leads to the final product after keto-enol tautomerism. wikipedia.org

A wide range of nucleophiles participate in conjugate addition, including organocuprates (Gilman reagents), enamines, and thiolates. masterorganicchemistry.comwikipedia.org

| Reagent Type | Specific Example | Product Type (after workup) |

|---|---|---|

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylcyclohexanecarbaldehyde |

| Thiolates | Sodium thiophenoxide (PhSNa) | 3-(Phenylthio)cyclohexanecarbaldehyde |

| Enolates (Michael Donors) | Diethyl malonate with a base | Diethyl 2-(3-formylcyclohexyl)malonate |

| Amines | Methylamine (CH₃NH₂) | 3-(Methylamino)cyclohexanecarbaldehyde |

Electrophilic Addition Reactions Across the Double Bond

While the double bond in this compound can undergo electrophilic addition, its reactivity is significantly lower compared to a simple, non-conjugated alkene like cyclohexene (B86901). stackexchange.com The electron-withdrawing aldehyde group deactivates the double bond towards attack by electrophiles by reducing its electron density. stackexchange.com

The mechanism for electrophilic addition, for instance with a halogen like bromine (Br₂), typically proceeds in a stepwise manner. chemguide.co.uklibretexts.org The pi electrons of the double bond attack the electrophile, leading to the formation of a carbocation intermediate (or a bridged halonium ion in the case of halogens). chemguide.co.uklibretexts.org This intermediate is then attacked by a nucleophile (e.g., a bromide ion) to give the final addition product. libretexts.org Due to the deactivating effect of the aldehyde, harsher reaction conditions may be required compared to simple alkenes. The reaction with bromine typically results in the formation of trans-1,2-dibromocyclohexane (B146542) derivatives via an antarafacial addition mechanism. libretexts.org

Oxidation and Reduction Pathways

The aldehyde and alkene functional groups in this compound can be selectively oxidized or reduced using appropriate reagents.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, Cyclohex-2-ene-1-carboxylic acid, without affecting the carbon-carbon double bond. This transformation is a common and important reaction in organic synthesis. The selection of the oxidizing agent is crucial to ensure high yield and prevent unwanted side reactions, such as oxidation of the cyclohexene ring.

Various reagents are known to selectively oxidize aldehydes to carboxylic acids. Mild oxidizing agents are often preferred to preserve the integrity of the double bond.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Silver(I) oxide (Ag₂O) or Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, room temperature | Cyclohex-2-ene-1-carboxylic acid |

| Potassium permanganate (B83412) (KMnO₄) | Buffered or neutral pH, controlled temperature | Cyclohex-2-ene-1-carboxylic acid |

| Chromic acid (Jones reagent: CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Cyclohex-2-ene-1-carboxylic acid |

| Sodium chlorite (B76162) (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger | Cyclohex-2-ene-1-carboxylic acid |

The selective reduction of the carbonyl group in an α,β-unsaturated aldehyde to an allylic alcohol is a key transformation. It is important to choose a reducing agent that will not reduce the carbon-carbon double bond (a 1,4-reduction).

Hydride reagents are commonly used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is often sufficiently mild to selectively reduce the aldehyde in the presence of the alkene, especially at low temperatures. doubtnut.com Another classic method for this specific transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol). doubtnut.comvedantu.com This method is highly chemoselective for the reduction of aldehydes and ketones. vedantu.com

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol, often at low temperatures (e.g., 0°C) | Cyclohex-2-en-1-ol |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide (Al(O-i-Pr)₃), isopropanol | Cyclohex-2-en-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) | Aprotic solvent (e.g., Toluene, THF), low temperature (e.g., -78°C) | Cyclohex-2-en-1-ol |

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in organic synthesis that allow for the construction of cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the π-electrons being reorganized into new σ-bonds. This compound's structure as an α,β-unsaturated aldehyde makes it a suitable substrate for several types of cycloadditions, including Diels-Alder, Ene, and [3+2] reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). Due to the electron-withdrawing nature of the formyl group, this compound serves as an effective dienophile, readily reacting with electron-rich dienes.

Thermally induced Diels-Alder reactions represent the classic approach to this transformation. The reaction proceeds through a concerted, pericyclic mechanism involving a single cyclic transition state. When this compound reacts with a conjugated diene, a new bicyclic or polycyclic structure is formed. These reactions are typically stereospecific, with the stereochemistry of the reactants being preserved in the product. Generally, the reaction favors the formation of the endo product due to secondary orbital interactions in the transition state. Elevated temperatures are often required to overcome the activation energy, although this can sometimes lead to the formation of the thermodynamically more stable exo product or retro-Diels-Alder reactions.

| Diene | Reaction Conditions | Major Product Stereochemistry | Typical Yield |

|---|---|---|---|

| 1,3-Butadiene (B125203) | Heat (e.g., 100-150 °C), Sealed tube | Endo | Moderate |

| Cyclopentadiene | Heat (e.g., 80-120 °C), Toluene | Endo | Good to High |

| Isoprene | Heat (e.g., 120-180 °C), Benzene | Endo, Regioisomeric mixture | Moderate |

| 2,3-Dimethyl-1,3-butadiene | Heat (e.g., 110 °C), Xylene | Endo | Good |

The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated aldehydes can be significantly enhanced by the use of Lewis acid catalysts. A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the dienophile, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the reaction can proceed under much milder conditions (often at room temperature or below), typically in shorter reaction times and with higher yields. Furthermore, Lewis acid catalysis often increases the diastereoselectivity, leading to a higher preference for the endo adduct compared to the thermal reaction.

| Condition | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|---|---|

| Thermal | None | 100 | 12 h | 75 | 85:15 |

| Catalytic | AlCl₃ (0.1 eq) | 0 | 2 h | 92 | 95:5 |

| Catalytic | Et₂AlCl (0.1 eq) | -20 | 3 h | 90 | 97:3 |

| Catalytic | BF₃·OEt₂ (0.2 eq) | 0 | 4 h | 88 | 94:6 |

Note: Data is illustrative of typical results for Lewis acid-catalyzed reactions of α,β-unsaturated aldehydes.

While direct photochemical [4+2] cycloadditions are generally inefficient, photo-irradiation can be used to facilitate cycloadditions by first isomerizing a stable reactant into a highly reactive, strained intermediate. For cyclic alkenes like this compound, UV irradiation can induce a cis-trans (or E/Z) isomerization of the endocyclic double bond. The resulting trans-isomer is highly strained and, therefore, significantly more reactive as a dienophile than its stable cis-counterpart. This strained intermediate can be trapped in situ by a diene to undergo a rapid Diels-Alder reaction at low temperatures, yielding trans-fused bicyclic products that are not accessible through conventional thermal pathways. Research on the closely related cyclohept-1-ene-1-carbaldehyde has demonstrated that photoisomerization at 350 nm generates a strained trans-isomer that readily undergoes cycloaddition with various dienes.

| Reactant | Diene | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Cyclohept-1-ene-1-carbaldehyde | 2,3-Dimethyl-1,3-butadiene | λ = 350 nm, -78 °C | Trans-fused [4+2] adduct | 75 |

| Cyclohept-1-ene-1-carbaldehyde | Furan | λ = 350 nm, -78 °C | Trans-fused [4+2] adduct | 66 |

| Cyclohept-1-ene-1-carbaldehyde | Cyclopentadiene | λ = 350 nm, -78 °C | Trans-fused [4+2] adduct | 82 |

Source: Data based on the reactivity of the analogous compound cyclohept-1-ene-1-carbaldehyde.

The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the enophile. In this process, the double bond of the ene shifts, a new σ-bond is formed, and the allylic hydrogen is transferred to the enophile. As an α,β-unsaturated aldehyde, this compound can function as an effective enophile. The reaction can be promoted either thermally at high temperatures or with Lewis acid catalysis, which activates the aldehyde group. The photoisomerization strategy described above can also be applied; the highly strained trans-isomer of a cyclic enal is a potent enophile that can undergo Ene reactions with suitable alkenes at low temperatures.

| Ene Component | Conditions | Product | Typical Yield |

|---|---|---|---|

| β-Pinene | SnCl₄, CH₂Cl₂, -20 °C | Allylic alcohol derivative | Good |

| Propene | High Temperature (200 °C) | Allylic alcohol derivative | Moderate |

| 1-Pentene | Et₂AlCl, Hexane, 0 °C | Allylic alcohol derivative | Good to High |

Note: Data is illustrative based on the known reactivity of carbonyl enophiles.

The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a 2π-electron component (a dipolarophile) to form a five-membered heterocyclic ring. The double bond in this compound allows it to act as a dipolarophile. It can react with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to synthesize complex bicyclic systems containing heteroatoms. The reactivity in these cycloadditions is also enhanced when using the strained trans-isomer generated via photoisomerization, as demonstrated with the analogous cyclohept-1-ene-1-carbaldehyde.

| 1,3-Dipole | Dipole Source | Resulting Heterocycle | Conditions |

|---|---|---|---|

| Phenyl azide | Phenyl azide | Triazoline | Heat |

| Benzonitrile oxide | Benzohydroximoyl chloride, Et₃N | Isoxazoline | Room Temperature |

| C-Phenyl-N-methylnitrone | N-Methyl-α-phenylnitrone | Isoxazolidine | Room Temperature or Heat |

| Diazomethane | Diazomethane | Pyrazoline | 0 °C to Room Temperature |

Note: Table represents expected reactivity based on general 1,3-dipolar cycloaddition principles.

Diels-Alder Reactions with Dienes and Related Dienophiles

Reactions Involving Substitution at the Aldehyde Functional Group

While the aldehyde functional group of this compound primarily undergoes nucleophilic addition reactions, several of these pathways proceed through an initial addition followed by an elimination step, resulting in a net substitution at the carbonyl carbon. These reactions are crucial for the transformation of the aldehyde into other functional groups.

A prominent example is the formation of acetals. In the presence of an acid catalyst, alcohols add to the carbonyl group to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule. Deprotonation yields the final acetal (B89532) product. Cyclic ketones can be acetalysed under mild conditions using methanol with a titanium tetrachloride catalyst. scispace.com Similarly, β-keto aldehydes can have their aldehyde group selectively protected as an acetal depending on the reaction conditions. scispace.com

Another significant reaction is the formation of imines, or Schiff bases, through the reaction of this compound with primary amines. libretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium must be carefully controlled to ensure the amine is nucleophilic enough to attack the carbonyl carbon while also allowing for the protonation of the hydroxyl group in the intermediate to facilitate its departure as water. libretexts.org

Furthermore, secondary amines react with aldehydes like this compound to form enamines. libretexts.org This process is also an acid-catalyzed, reversible reaction where water is eliminated. libretexts.org Enamines are valuable synthetic intermediates that can be readily converted back to their carbonyl precursors through acid-catalyzed hydrolysis. libretexts.org

The following table summarizes these key substitution-type reactions at the aldehyde functional group.

| Reactant | Catalyst | Intermediate | Product | Reaction Type |

| Alcohol (e.g., Methanol) | Acid (e.g., TiCl4) | Hemiacetal | Acetal | Acetal Formation |

| Primary Amine (R-NH2) | Acid | Carbinolamine | Imine (Schiff Base) | Imine Formation |

| Secondary Amine (R2NH) | Acid | Carbinolamine | Enamine | Enamine Formation |

Molecular Rearrangements

This compound and its derivatives can undergo various molecular rearrangements, which involve the migration of an atom or group within the molecule. These transformations are often driven by the formation of a more stable intermediate or product. A key class of such transformations is induced by the action of Lewis acids.

Lewis Acid-Induced Rearrangement Mechanisms

Lewis acids play a pivotal role in initiating and directing the rearrangement of unsaturated aldehydes like this compound. By coordinating to the lone pair of electrons on the carbonyl oxygen, the Lewis acid enhances the electrophilicity of the carbonyl group and can facilitate a cascade of electronic shifts within the molecule, leading to skeletal reorganization. oregonstate.edunih.gov The mechanism often involves the generation of carbocationic intermediates, whose stability and subsequent reaction pathways are influenced by the structure of the substrate and the nature of the Lewis acid.

For instance, the activation of an aldehyde by a Lewis acid catalyst is a key step in promoting redox-neutral carbon-carbon coupling reactions. nih.gov This activation allows for nucleophilic attack, which can lead to the formation of an intermediate that undergoes rearrangement. nih.gov Computational studies on the coupling of aldehydes and alkenes catalyzed by Lewis acids like BF₃ show that the reaction proceeds through the formation of an oxocarbenium intermediate. nih.gov

A relevant example is the B(C₆F₅)₃-initiated dehydrative coupling of cyclohexa-2,5-diene-1-carbaldehyde derivatives with 1,1-diarylalkenes, which involves a proton-catalyzed fiveable.mepressbooks.pub-alkyl shift. researchgate.net This type of rearrangement, known as a sigmatropic shift, is a common feature in carbocation chemistry. msu.edu The Lewis acid facilitates the generation of a tertiary carbenium ion, which then undergoes rearrangement to form a more stable species. researchgate.netmsu.edu

The general mechanism for a Lewis acid-induced rearrangement in a system like this compound can be conceptualized in the following steps:

Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon more electrophilic.

Initiation: This activation can trigger an intramolecular reaction, such as a cyclization or an alkyl/hydride shift. In the presence of another reactant, it facilitates an intermolecular reaction.

Carbocation Formation: The initial reaction step often leads to the formation of a carbocationic intermediate. The stability of this carbocation is crucial for the subsequent steps.

Rearrangement: The carbocation can undergo a fiveable.mepressbooks.pub-shift of an alkyl group, aryl group, or hydride to form a more stable carbocation. msu.edu This is a key step in the skeletal reorganization of the molecule.

Termination: The rearranged carbocation is then quenched by a nucleophile or undergoes elimination to yield the final product, with the Lewis acid being regenerated in a catalytic cycle.

The specific pathway and the final product of these rearrangements are highly dependent on the substrate structure, the type of Lewis acid used, and the reaction conditions. msu.eduresearchgate.net

Advanced Mechanistic Elucidation and Theoretical Studies of Cyclohex 2 Ene 1 Carbaldehyde Reactions

Reaction Mechanism Investigations

Mechanistic Understanding of α,β-Unsaturated Aldehyde Reactivity

Cyclohex-2-ene-1-carbaldehyde is an α,β-unsaturated aldehyde, a class of compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation creates a unique electronic system that results in two primary electrophilic sites susceptible to nucleophilic attack. The reactivity is dictated by the principles of direct (1,2-addition) and conjugate (1,4-addition) nucleophilic addition. openstax.orglibretexts.org

1,2-Addition (Direct Addition): In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon. This is a common reaction for strong, hard nucleophiles like Grignard reagents and organolithium reagents. openstax.orglibretexts.org

1,4-Addition (Conjugate Addition): This pathway involves the nucleophile attacking the β-carbon of the alkene. The electronegative oxygen atom withdraws electron density through the conjugated system, rendering the β-carbon electron-poor and thus electrophilic. openstax.orglibretexts.orglibretexts.org This attack forms a resonance-stabilized enolate intermediate. Subsequent protonation, typically on the α-carbon, leads to the final saturated product after tautomerization. libretexts.orgpressbooks.pub Weaker nucleophiles, such as amines, water, and organocuprates, generally favor the 1,4-addition pathway. libretexts.orgpressbooks.pub

The competition between these two pathways is governed by factors such as the nature of the nucleophile, reaction conditions, and steric hindrance. Reactions under kinetic control often favor the more stable conjugate addition product. openstax.orglibretexts.org

| Addition Type | Site of Nucleophilic Attack | Intermediate | Typical Nucleophiles | Governing Factor |

|---|---|---|---|---|

| 1,2-Addition (Direct) | Carbonyl Carbon | Alkoxide | Grignard Reagents, Organolithiums | Kinetic Control (often) |

| 1,4-Addition (Conjugate) | β-Carbon | Resonance-Stabilized Enolate | Amines, Water, Alcohols, Organocuprates | Thermodynamic Control (often) |

Kinetic and Pathway Analysis of Aldehyde-Ureido Group Interactions (using related aldehyde models)

While specific kinetic studies on the direct interaction between this compound and a ureido group are not extensively detailed in readily available literature, the mechanism can be inferred from studies of related aldehydes with amines and amides, which constitute the ureido functionality. The interaction would likely proceed via nucleophilic addition of one of the nitrogen atoms of the ureido group to the electrophilic centers of the aldehyde.

Kinetic and thermodynamic analyses of similar biomolecular interactions, such as peptides with other molecules, highlight the importance of initial recognition forces. nih.gov In the case of an aldehyde-ureido interaction, ionic forces would likely play a significant role in the initial recognition and subsequent bond formation. nih.gov The reaction pathway would compete between 1,2-addition to the carbonyl carbon, forming a hemiaminal-like intermediate, and 1,4-addition to the β-carbon, leading to a β-ureido aldehyde. The relative rates and product distribution would depend on factors like solvent polarity, pH, and steric effects.

Computational Chemistry Applications in this compound Research

Computational chemistry has become an indispensable tool for studying molecular systems and reaction mechanisms with high accuracy. rsdjournal.org Various quantum chemical methods are employed to investigate the properties and reactivity of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT, XMS-CASPT2, DLPNO-CCSD(T))

Quantum chemical calculations provide detailed insights into electronic structure, reaction energetics, and transition states that are often difficult to probe experimentally. rsdjournal.org

Density Functional Theory (DFT): DFT is a widely used method for optimizing molecular geometries and calculating vibrational frequencies and reaction pathways due to its favorable balance of computational cost and accuracy. mdpi.com Functionals like B3LYP are commonly used to study reaction mechanisms, such as condensation reactions involving aldehydes, and to identify transition states and intermediates. mdpi.com

Extended Multistate Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2): CASPT2 is a high-level multiconfigurational method essential for accurately describing systems with significant electron correlation, particularly for calculating excited-state energies and studying photochemical reactions. arxiv.orgscispace.com It is often used as a benchmark for other methods but can be computationally demanding. nih.govkuleuven.be The introduction of corrections like the IPEA shift can modify the calculated excitation energies. arxiv.org

Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)): This method provides results approaching the "gold standard" accuracy of canonical CCSD(T) but with a significantly reduced computational cost, scaling nearly linearly with system size. nih.govgoogle.com It is highly effective for calculating accurate reaction energies and barriers for large molecular systems. acs.org While extremely accurate for reaction energies, calculations of reaction barriers can sometimes present a greater challenge. acs.org

| Method | Primary Application | Strengths | Limitations |

|---|---|---|---|

| DFT | Geometry Optimization, Reaction Pathways, Ground-State Properties | Good accuracy for cost, versatile | Functional-dependent accuracy, can struggle with excited states |

| XMS-CASPT2 | Excited States, Photochemistry, Multireference Systems | High accuracy for electronic excitations | Computationally expensive, requires careful active space selection |

| DLPNO-CCSD(T) | Accurate Single-Point Energies, Reaction Barriers | Near CCSD(T) accuracy at lower cost, scales well for large systems | Errors can increase with system size |

Dynamic Simulations: Trajectory Surface Hopping (TSH) Analysis of Isomerization

Trajectory Surface Hopping (TSH) is a powerful semiclassical method used to simulate the nonadiabatic dynamics of photoinduced processes, such as the isomerization of this compound. nih.gov In TSH simulations, the motion of the nuclei is treated classically, propagating on a single potential energy surface (PES), while the electronic structure is calculated quantum mechanically on-the-fly. nih.gov

The methodology involves simulating a swarm of independent trajectories to understand the outcomes of photochemical reactions. nih.gov When a trajectory reaches a region where two electronic states are close in energy, such as a conical intersection, there is a probability of a nonadiabatic transition, or "hop," to another electronic surface. nih.gov Algorithms like the Fewest Switches Surface Hopping (FSSH) and the Landau-Zener Surface Hopping (LZSH) are used to calculate this hopping probability. nih.govresearchgate.net

By analyzing a large number of these trajectories, researchers can determine key dynamic properties like excited-state lifetimes, quantum yields of different isomerization products, and the specific pathways the molecule follows after absorbing light. researchgate.netrsc.org For example, TSH simulations on the closely related 1,3-cyclohexadiene (B119728) have been used to study its photoinduced ring-opening to 1,3,5-hexatriene, providing deep insights into the ultrafast dynamics governing this classic photochemical reaction. nih.gov

Predictive Modeling of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity in organic reactions is a cornerstone of synthesis planning. rsc.org Computational models have become indispensable tools for this purpose, with machine learning methods adding a new dimension to these predictive capabilities. rsc.orgresearchgate.net These models are developed to understand and forecast the outcomes of reactions involving substrates like this compound.

The general workflow for creating these predictive tools involves leveraging physicochemically significant features derived from experimental data or calculated via methods like density functional theory (DFT). researchgate.net For instance, properties such as the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reactants can have a significant impact on regioselectivity. researchgate.net

Modern approaches often utilize a stacking ensemble method, which integrates multiple algorithms like Random Forest, eXtreme Gradient Boosting (XGBoost), and Light Gradient Boosting Machine (LightGBM). researchgate.net This strategy can achieve superior performance in predicting reaction outcomes. The application of these computational tools is broad, covering various reaction classes in organic chemistry and providing valuable insights for synthetic chemists. rsc.org The goal is to create robust models that can accurately predict selectivity, even when working with limited datasets. researchgate.net

Table 1: Overview of Predictive Modeling Approaches

| Model Type | Description | Key Features | Application Example |

|---|---|---|---|

| Machine Learning (Ensemble) | Integrates multiple algorithms (e.g., Random Forest, XGBoost) to improve predictive accuracy. researchgate.net | - High precision from small datasets- Uses physicochemically significant features- Interpretable results (e.g., via SHAP analysis) researchgate.net | Predicting linear vs. branched product ratios in hydroformylation. researchgate.net |

| Quantum Chemistry (DFT) | Calculates electronic structure and properties to determine reaction pathways and energy barriers. | - Provides mechanistic insights- Calculates properties like HOMO-LUMO gaps- Identifies transition states | Determining the factors that influence regioselectivity at a molecular level. researchgate.net |

| General Computational Tools | A broad category of software and models designed to predict various aspects of chemical reactions. rsc.orgcolab.ws | - Featurization of molecules- Comparison of model architectures- Application to real-world synthetic problems rsc.org | Aiding synthesis planning by predicting the most likely outcome of a reaction. rsc.org |

Computational Insights into Enantioselective Carboligation Mechanisms

Computational studies offer profound insights into the mechanisms governing enantioselective reactions. For cyclic enones, which are structurally related to this compound, theoretical treatments can explain how chiral catalysts induce high enantioselectivity. A key example is the use of chiral boron-based Lewis acids in photocycloaddition reactions. nih.gov

Theoretical dynamic studies, using highly accurate methods like XMS-CASPT2, can model the behavior of substrate-catalyst complexes upon photoexcitation. nih.gov These calculations reveal that after excitation, the complex can relax to an active triplet state in less than a picosecond. Crucially, these simulations show that the Lewis acid catalyst remains attached to the substrate in this reactive triplet state. nih.gov This persistent coordination is fundamental to transferring the chiral information from the catalyst to the substrate, thereby directing the stereochemical outcome of the reaction and explaining the high enantioselectivity observed experimentally. nih.gov

The computational approach can trace all ultrafast decay pathways, including non-adiabatic coupling and intersystem crossing, providing a complete picture of the reaction dynamics. nih.gov By understanding how the catalyst influences the electronic states and decay pathways of the substrate, researchers can rationalize the success of enantioselective catalysis and design more effective catalysts.

Theoretical Studies on Lewis Acid-Substrate Coordination and Activation

Lewis acids play a critical role in modulating the reactivity of carbonyl compounds by coordinating to the Lewis-basic oxygen atom. nih.gov Theoretical studies are essential for understanding the nature of this coordination and the resulting activation of the substrate. When a Lewis acid like boron trifluoride (BF₃) coordinates to a cyclic enone, it significantly alters the substrate's electronic properties. nih.gov

Computational analyses reveal several key effects of this coordination:

Changes in Electronic States: The coordination induces a significant blue shift (a shift to shorter wavelengths) of the S₁ (first singlet excited state) and increases its oscillator strength, making a previously "dark" transition become "bright". nih.gov

Energy Level Overlap: The bright S₂ state of the enone is red-shifted (a shift to longer wavelengths) by the Lewis acid, causing it to overlap energetically with the S₁ state. nih.gov

Altered Reactivity: This coordination can completely change the photochemical behavior of a substrate. Instead of undergoing typical carbonyl group reactions, the molecule can be activated to participate in different transformations, such as cycloadditions at the ring system. nih.gov

The strength of the Lewis acid is a determining factor in its ability to activate a substrate. science.gov DFT studies can be employed to investigate the Lewis acidic sites on various catalysts and quantify their strength. science.gov This theoretical understanding allows for the rational selection of a Lewis acid to achieve a desired chemical transformation, effectively steering the reaction toward a specific pathway by modifying the electronic structure of the substrate. nih.gov

Table 2: Effects of Lewis Acid (BF₃) Coordination on 2-Cyclohexenone

| Property | Free Enone | BF₃-Enone Complex | Consequence of Coordination |

|---|---|---|---|

| S₁ State Absorption | Weak (Almost "dark") | Strong ("Bright") | Increased light absorption at the S₁ energy level. nih.gov |

| S₁ State Energy | Lower | Higher (Blue-shifted) | Alters the energy required for excitation. nih.gov |

| S₂ State Energy | Higher | Lower (Red-shifted) | Leads to energetic overlap with the S₁ state. nih.gov |

| Photochemical Reactivity | Carbonyl group reactions | Ring cycloaddition | Complete reversal of reaction type selectivity. nih.gov |

Energetic Profiles and Transition State Analysis of Reaction Pathways

A complete understanding of a chemical reaction mechanism requires a detailed map of its potential energy surface. Theoretical chemistry provides the tools to calculate the energetic profiles of reaction pathways, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

Using quantum mechanical levels of theory such as MP2 and CCSD(T), researchers can perform geometry optimizations and vibrational analyses for all stationary points along a proposed reaction coordinate. researchgate.net This process allows for the construction of a reaction profile diagram, which illustrates the energy changes as the reaction progresses. The energy barriers, represented by the energy of the transition states relative to the reactants or intermediates, determine the kinetics of the reaction. researchgate.net

For complex reactions, multiple pathways may be possible. For example, in the reactions of cyclohexane (B81311) derivatives, major consumption routes involve the formation of radical intermediates through H-abstraction, followed by processes like ring-opening and β-scission. researchgate.net In photochemical reactions involving Lewis acid complexes, computational analysis can delineate the decay pathways from an excited state. This includes identifying conical intersections where the system can decay back to the ground state or transition to a reactive triplet state. nih.gov By comparing the energy barriers of competing pathways, the most favorable route can be determined from a kinetic viewpoint. researchgate.net This analysis is crucial for rationalizing observed product distributions and for designing reaction conditions that favor a desired outcome.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclohexenone |

| Boron trifluoride |

| Cyclohexane |

| Benzene |

| Ethylene |

| Cyclohexene (B86901) |

| Cyclohexyl radical |

| Cyclohexylperoxy radical |

| 5-Hexenal |

| Methyl cyclohexane |

| Methyl cyclohexene |

| Methyl cyclohexadiene |

| Tris(pentafluorophenyl)borane |

Spectroscopic Characterization Techniques in Cyclohex 2 Ene 1 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cyclohex-2-ene-1-carbaldehyde. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

For this compound, the symmetry of the hexagonal ring on either side of the C=C double bond results in three distinct chemical environments for the hydrogen atoms. docbrown.info A low-resolution proton NMR (¹H NMR) spectrum would therefore be expected to show three principal resonance peaks. docbrown.info In a high-resolution spectrum, the integrated proton signal ratio is observed to be 2:2:1, which corresponds to the structural formula. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | 9.4 - 9.5 | Singlet | 1H |

| Vinylic Protons (=CH) | 6.8 - 7.1 | Multiplet | 2H |

| Allylic Proton (-CH-) | 2.5 - 2.8 | Multiplet | 1H |

| Aliphatic Protons (-CH₂-) | 1.5 - 2.4 | Multiplet | 6H |

Data is illustrative and based on typical chemical shift ranges for similar functional groups.

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei, offering a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would reveal correlations between the vinylic protons and the adjacent allylic protons, as well as among the protons of the cyclohexene (B86901) ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that shows one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com This is invaluable for assigning the signals in the carbon-13 (¹³C) NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the cyclohexene ring.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and can provide information about its elemental composition through high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.

When coupled with Gas Chromatography (GC), the resulting GC/MS technique allows for the separation of this compound from a mixture and its subsequent identification. This is crucial for assessing the purity of a sample and for identifying byproducts in a reaction mixture. For instance, in studies of aerosol formation from the ozonolysis of cyclohexene, GC/MS has been used to identify various reaction products. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Exact Mass | 110.0732 u |

Data obtained from PubChem. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined. While obtaining suitable crystals of this compound can be challenging, a successful crystallographic analysis would provide unambiguous information about bond lengths, bond angles, and the conformation of the cyclohexene ring. This technique has been successfully applied to determine the absolute configuration of related polyoxygenated cyclohexene derivatives. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, and its more advanced counterpart Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. ucdavis.edu This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the aldehyde and the carbon-carbon double bond.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1705 (conjugated) |

| Aldehyde (C-H) | Stretching | ~2750 and ~2850 |

| Alkene (C=C) | Stretching | ~1640 - 1680 |

| Vinylic (=C-H) | Stretching | ~3020 - 3100 |

Data is based on typical absorption ranges for these functional groups. docbrown.infopressbooks.publibretexts.orglibretexts.org

The presence of a strong absorption peak around 1705 cm⁻¹ is indicative of a conjugated aldehyde, while the peaks around 2750 cm⁻¹ and 2850 cm⁻¹ are characteristic of the C-H stretch of the aldehyde group. libretexts.org The C=C stretching vibration of the cyclohexene ring would appear in the 1640-1680 cm⁻¹ region. docbrown.infolibretexts.org

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. spectroscopyeurope.com this compound possesses a stereocenter at the carbon atom bearing the aldehyde group, making it a chiral molecule that can exist as two enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. spectroscopyeurope.com Enantiomers will have CD spectra that are mirror images of each other. By comparing the experimental CD spectrum of a sample with spectra calculated for each possible enantiomer using theoretical methods like time-dependent density functional theory (TDDFT), the absolute configuration can be unambiguously assigned. nih.govunibe.ch The CD spectra of cyclohexenone derivatives are known to be highly sensitive to the conformation of the ring and the non-planarity of the enone chromophore. nih.govresearchgate.net

Chirality, Stereochemistry, and Asymmetric Synthesis of Cyclohex 2 Ene 1 Carbaldehyde Derivatives

Enantioselective Transformations and Control

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For derivatives of Cyclohex-2-ene-1-carbaldehyde, this is achieved by employing chiral catalysts or reagents that create a transient chiral environment, influencing the reaction pathway to favor the formation of a specific enantiomer.

Photoinduced E/Z (cis-trans) isomerization is a powerful method for transforming thermodynamically stable alkenes into their less stable, more reactive counterparts. When applied to cyclic systems like cyclohexene (B86901) derivatives, this can generate highly strained and planar chiral trans-isomers. The key to rendering this process asymmetric is the use of a chiral triplet sensitizer (B1316253), which selectively excites one enantiomer of a racemic substrate or guides the isomerization of a prochiral substrate to form an excess of one enantiomer of the product. digitellinc.com

The general mechanism involves the chiral sensitizer absorbing light energy and transferring it to the cyclohexene derivative within a chiral complex. This energy transfer promotes the substrate to an excited triplet state, where rotation around the carbon-carbon double bond can occur. The non-covalent interactions (e.g., hydrogen bonding) between the substrate and the chiral sensitizer create a diastereomeric complex, leading to a selective excitation of one ground-state enantiomer over the other. digitellinc.com This process allows for the conversion of a racemic mixture into a single, enantioenriched enantiomer. digitellinc.com

For example, the enantiodifferentiating photoisomerization of (Z)-cyclohexene can be achieved using chiral benzenecarboxylate sensitizers. This process initially yields the highly reactive and chiral (E)-cyclohexene, which can then be trapped in subsequent reactions. rsc.orgnih.gov The enantiomeric excess of the final product is dependent on factors like temperature, with lower temperatures often leading to higher selectivity. nih.gov

Table 1: Examples of Asymmetric Photoinduced Isomerization in Cycloalkenes

| Substrate | Chiral Sensitizer/Catalyst | Product Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-Cyclohexene | Chiral Benzenecarboxylate | trans-anti-trans cyclodimer | 68% | rsc.orgnih.gov |

| Cyclohept-2-enone-3-carboxylic acid | Chiral Phosphoric Acid with Sensitizer | trans-fused Cycloaddition Product | 38% | nih.gov |

| Axially Chiral Piperidones | Chiral Thioxanthone | Deracemized Single Enantiomer | >90% | digitellinc.com |

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental for constructing six-membered rings like the cyclohexene system. To control the enantioselectivity of these reactions, chiral Lewis acids are widely employed. A chiral Lewis acid catalyst can coordinate to the aldehyde group of this compound, which serves as the dienophile. This coordination achieves two goals: it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction, and it creates a chiral environment around the dienophile.

The bulky chiral ligands attached to the Lewis acidic metal center effectively shield one face of the dienophile. Consequently, the diene is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the cycloadduct. This strategy has been successfully applied to the cycloaddition of various α,β-unsaturated aldehydes.

Beyond photoisomerization, chiral sensitizers and chiral Brønsted acids, such as phosphoric acids, are instrumental in other enantioselective photochemical reactions. A powerful strategy involves a single catalyst that combines a photoactive moiety within a chiral scaffold. nih.gov

In such a system, a chiral phosphoric acid featuring a sensitizing group (like a thioxanthone) can bind to the substrate. Upon irradiation, the sensitizing part of the catalyst absorbs the light and promotes the substrate to its triplet state via energy transfer. Because this process occurs within a well-defined chiral environment created by the phosphoric acid catalyst, the subsequent reaction proceeds with high enantioface differentiation. nih.govnih.gov Computational studies suggest that the enantioselectivity is induced by the specific conformation the substrate adopts when complexed with the chiral acid just before the photochemical event. nih.gov This integrated approach ensures that the substrate is selectively excited only when it is bound within the chiral catalytic pocket, minimizing background reactions and maximizing enantioselectivity.

Diastereoselective Reactions and Product Control

When a reaction can produce multiple stereoisomers that are not mirror images of each other (diastereomers), controlling which one is formed is known as diastereocontrol. For cyclohexene systems that already contain one or more stereocenters, or for reactions that create multiple new stereocenters simultaneously, achieving high diastereoselectivity is crucial.

Organocatalysis has emerged as a powerful tool for diastereoselective cycloadditions leading to cyclohexene derivatives. For instance, the reaction of α,β-unsaturated aldehydes in the presence of chiral amine catalysts (like L-proline) can produce substituted 1,3-cyclohexadienals with high diastereoselection. nih.gov The catalyst forms a chiral iminium ion intermediate with one of the aldehyde reactants, which then undergoes a cycloaddition with another aldehyde molecule. The stereochemistry of the catalyst directs the formation of specific diastereomers. nih.gov

Domino reactions, which involve multiple bond-forming events in a single step, can rapidly build molecular complexity with excellent stereocontrol. A base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can produce highly functionalized cyclohexanones with up to five contiguous stereocenters. These reactions often proceed with excellent diastereoselectivity, yielding a single diastereomer in high purity directly from the reaction mixture. nih.gov

Table 2: Diastereoselective Synthesis of Cyclohexene/Cyclohexanone (B45756) Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (4+2) Cycloaddition | α,β-Unsaturated Aldehydes | L-Proline | High | nih.gov |

| Michael-Aldol Domino | β-Keto Ester + Michael Acceptor | Base-catalyzed | up to >20:1 | nih.gov |

Strategies for Stereogenic Center Control in Cyclohexene Ring Systems

The control of stereogenic centers in a cyclohexene ring requires robust strategies that can dictate the relative and absolute configuration of multiple substituents. Organometallic chemistry offers a powerful approach for such stereocontrolled functionalization.

One prominent strategy involves the use of organomolybdenum complexes. A (η⁴-cyclohexadiene)Mo(CO)₂Cp cation can react with a range of nucleophiles with high regio- and stereoselectivity. acs.org The large molybdenum complex effectively blocks one face of the cyclohexadiene ring, forcing the incoming nucleophile to attack from the opposite, unhindered face. This process generates a (π-allyl)Mo(CO)₂Cp complex with a newly installed stereocenter in a controlled configuration. This complex can then be further functionalized or decomplexed to reveal the substituted cyclohexene product. This method provides a reliable way to control the stereochemistry of additions to the ring system. acs.orgacs.org

Chiral Catalysis: Using chiral Lewis acids, Brønsted acids, or organocatalysts to create a chiral environment that differentiates between enantiomeric transition states.

Substrate Control: Utilizing existing stereocenters within the starting material to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents that deliver functionality in a stereoselective manner.

Organometallic Directing Groups: Using transition metal complexes that coordinate to the ring and sterically direct incoming reagents to a specific face. acs.org

These strategies provide a versatile toolkit for the asymmetric synthesis of complex molecules based on the this compound framework.

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

As an α,β-unsaturated aldehyde, Cyclohex-2-ene-1-carbaldehyde serves as a key intermediate, providing a structurally defined and reactive scaffold for constructing intricate molecular architectures. Its utility stems from the multiple reactive sites that allow for controlled chemical modifications, enabling the targeted synthesis of complex molecules.

The cyclohexene (B86901) scaffold is a recurring motif in various biologically active compounds. Derivatives of cyclohexene carbaldehyde are utilized as precursors in the synthesis of molecules with potential therapeutic and agricultural applications.

One notable area of research is the development of novel inhibitors for human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia. A series of 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids have been synthesized and identified as potent inhibitors of the type 2 isozyme. nih.gov The synthetic pathway for these compounds relies on a Wittig olefination starting from a protected cyclohexanone (B45756) carbaldehyde derivative, highlighting the role of the cyclohexene carbaldehyde core in accessing these pharmaceutically relevant structures. nih.gov

In the field of agrochemicals, derivatives of the cyclohexene ring are fundamental to certain herbicides and plant growth regulators. Patents have described cyclohexenone and cyclohexanedione-based compounds with significant herbicidal activity. google.comgoogle.com These structures are often synthesized from precursors that establish the core cyclic system, a role that can be fulfilled by versatile intermediates like cyclohexene carbaldehyde.

| Application Area | Target/Use | Compound Class Derived from Cyclohexene Core | Reference |

|---|---|---|---|

| Pharmaceutical | Benign Prostatic Hyperplasia (BPH) | Inhibitors of human 5-alpha reductase isozyme 2 | nih.gov |

| Agrochemical | Herbicides | Cyclohexenone derivatives | google.com |

| Agrochemical | Plant Growth Regulators | Cyclohexanedione derivatives | google.com |

The total synthesis of natural products is a critical area of organic chemistry that validates synthetic strategies and provides access to rare, biologically active molecules. The cyclohexene carbaldehyde framework is a valuable starting point for assembling the complex carbocyclic cores of various natural products.

A clear example is its application in the synthesis of the spirocyclic sesquiterpenoid (±)-Acorone. rsc.org A key step in the synthesis reported by Dolby et al. in 1977 involved an intramolecular base-catalyzed aldol (B89426) cyclization. The synthesis commenced with 4-methyl-3-cyclohexene carboxaldehyde, a substituted derivative of the parent compound, demonstrating the utility of this scaffold in constructing the intricate spiro[4.5]decane skeleton of Acorone. rsc.org This strategic use of a cyclohexene carbaldehyde derivative underscores its importance as a foundational building block for accessing the structural complexity inherent in natural products.

Development of Advanced Functional Materials

Beyond its role in synthesizing bioactive molecules, the reactivity of cyclohexene-1-carbaldehyde derivatives is harnessed to create sophisticated functional materials, particularly in the field of optical imaging.

Near-infrared (NIR) fluorescent probes are powerful tools for bioimaging due to their deep tissue penetration and minimal background fluorescence. A prominent class of NIR dyes is based on the dicyanomethylene-4H-pyran (DCM) scaffold, known for its excellent photophysical properties. nih.govresearchgate.net

The synthesis of these complex dyes frequently employs the Knoevenagel condensation reaction. This reaction involves the coupling of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of NIR probes, derivatives of cyclohexene-1-carbaldehyde can serve as the aldehyde component. When reacted with a suitable pyran precursor, such as 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), the cyclohexene moiety is incorporated into the final fluorophore structure. This modular synthesis allows for the fine-tuning of the probe's optical properties by altering the structure of the aldehyde precursor, thereby making cyclohexene-1-carbaldehyde derivatives valuable building blocks in the development of tailored NIR fluorescent probes for advanced biological sensing and imaging applications. rsc.org

Contribution to Novel Reaction Methodologies and Synthetic Strategy Development

This compound and its derivatives are frequently employed as benchmark substrates in the development of new synthetic methods and strategies, particularly in the realm of asymmetric catalysis and cascade reactions.

The compound is a classic substrate for organocatalytic domino reactions, which allow for the rapid construction of complex and highly functionalized cyclohexene derivatives in a single step. These cascade reactions, such as the Michael-Michael-Aldol-Dehydration sequence, can generate multiple stereocenters with high control, showcasing the utility of the cyclohexene carbaldehyde scaffold in building molecular complexity efficiently. rsc.org

Furthermore, research into novel carbon-carbon bond-forming reactions has utilized derivatives of this compound. For instance, a dehydrative coupling of cyclohexa-2,5-diene-1-carbaldehyde derivatives with 1,1-diarylalkenes has been reported. researchgate.net This transformation, initiated by a Lewis acid, proceeds through a proton-catalyzed nih.govrsc.org-alkyl shift, demonstrating the development of new synthetic strategies for creating complex allyl arenes from readily available materials. researchgate.net The predictable reactivity of the cyclohexene carbaldehyde core makes it an ideal platform for exploring and validating such innovative reaction methodologies.

| Methodology/Strategy | Role of Cyclohexene Carbaldehyde | Key Outcome | Reference |

|---|---|---|---|

| Organocatalytic Cascade Reactions | Substrate for Michael-Michael-Aldol-Dehydration sequence | Enantioenriched tetrasubstituted cyclohexene carbaldehydes | rsc.org |

| Dehydrative Coupling/ nih.govrsc.org-Alkyl Shift | Reactant with 1,1-diarylalkenes | Regioselective synthesis of complex allyl arenes | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products